molecular formula C40H46KN3O7S2 B12846558 Potassium 3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-(2-(3-(2-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate

Potassium 3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-(2-(3-(2-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate

Cat. No.: B12846558
M. Wt: 784.0 g/mol
InChI Key: BHUOSGHGWGCWQE-UHFFFAOYSA-M
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Description

Potassium 3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-(2-(3-(2-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-(2-(3-(2-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the sulfonate groups and the complex side chains. Key steps include:

    Formation of the Indole Core: This is usually achieved through Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.

    Introduction of Sulfonate Groups: Sulfonation reactions are carried out using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of Side Chains: The side chains are introduced through a series of alkylation and acylation reactions, often using reagents like alkyl halides and acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium 3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-(2-(3-(2-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Properties

Molecular Formula

C40H46KN3O7S2

Molecular Weight

784.0 g/mol

IUPAC Name

potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1

InChI Key

BHUOSGHGWGCWQE-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]

Origin of Product

United States

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